molecular formula C8H15N B1316964 3-Azabicyclo[4.2.1]nonane CAS No. 284-11-7

3-Azabicyclo[4.2.1]nonane

Cat. No. B1316964
CAS RN: 284-11-7
M. Wt: 125.21 g/mol
InChI Key: QVHPIHIFORFCJG-UHFFFAOYSA-N
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Description

3-Azabicyclo[4.2.1]nonane is a chemical compound with the CAS RN®: 284-11-7 . It is used for testing and research purposes . It is not intended for use as a medical drug, food, or household item .


Synthesis Analysis

The synthesis of 3-Azabicyclo[4.2.1]nonane derivatives has been achieved through various methods. One such method involves the one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction . Another method involves the catalytic [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes and 1,4-butynediol .


Molecular Structure Analysis

The molecular structure of 3-Azabicyclo[4.2.1]nonane is characterized by a unique bicyclic structure . The linear formula of a related compound, 3-azabicyclo[3.3.1]nonane-2,4-dione, is C8H11NO2, and its molecular weight is 153.182 .


Chemical Reactions Analysis

The chemical reactions involving 3-Azabicyclo[4.2.1]nonane are diverse. For instance, the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone can yield bicyclo[3.3.1]nonane moieties . Multicomponent reactions, especially the 1-step double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl/1,4-dicarbonyl compounds, are a well-explored protocol to achieve bicyclo[3.3.1]nonane-3,7-diones .

Scientific Research Applications

Facile Synthesis of Derivatives

One significant application is in the synthesis of 3-azabicyclo[3.3.1]nonane derivatives from aromatic ketones, showcasing a novel one-pot tandem Mannich annulation process. This approach allows for the efficient creation of synthetically attractive derivatives with good yields, highlighting the compound's utility in simplifying synthetic routes for complex molecules (Xiao Yi et al., 2018).

Biologically Active Compounds Synthesis

Another pivotal application is in the development of bioactive compounds. For instance, 1-azabicyclo[3.2.2]nonane, derived from cinchonidine, has been identified as a potent building block for molecules with significant biological activities, including potential treatments for Alzheimer's and asthma (D. Mujahidin & H. Hoffman, 2016).

Actinophyllic Acid Molecular Architecture

Research also extends to the synthetic approach towards actinophyllic acid's molecular architecture, utilizing the 1-azabicyclo[4.2.1]nonane ring system. This effort showcases the compound's role in exploring synthetic pathways for complex natural products (Ivann Zaragoza Galicia & L. A. Maldonado, 2013).

Palladium-Catalyzed Cycloalkenylation

The versatility of 3-azabicyclo[4.2.1]nonane extends to its use in palladium-catalyzed cycloalkenylation, facilitating the synthesis of functionalized bicyclo and oxabicyclo compounds. This highlights its role in creating structurally complex molecules with potential pharmacological activities (Kazutaka Takeda & M. Toyota, 2011).

Future Directions

The 9-azabicyclo[4.2.1]nonane derivatives continue to attract the attention of synthetic chemists due to their pronounced biological activity and high pharmacological potential . Future research may focus on developing new synthetic routes and exploring their potential applications in medicine .

properties

IUPAC Name

3-azabicyclo[4.2.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-8-5-7(1)3-4-9-6-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHPIHIFORFCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560468
Record name 3-Azabicyclo[4.2.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[4.2.1]nonane

CAS RN

284-11-7
Record name 3-Azabicyclo[4.2.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
13
Citations
M May, DJ Triggle - Journal of Pharmaceutical Sciences, 1968 - Wiley Online Library
The cholinomimetic activities of acetylcholine, cis‐2‐methyl‐4‐dimethylamino‐methyl‐1,3‐dioxolane methiodide, N‐methyl‐6,8‐dioxa‐3‐azabicyclo[3.2.1]octane methiodide, and N‐…
Number of citations: 10 onlinelibrary.wiley.com
PH Mazzocchi, CH Kim - Journal of heterocyclic chemistry, 1985 - Wiley Online Library
Synthesis of 6-Phenyl-3-azabicyclo[4.2.1]nonane Page 1 May-Jun 1985 Synthesis of 6-Phenyl-3-azabicyclo[4.2.1]nonane PH Mazzocchi* and С H. Kim Department of Chemistry, University of Maryland, College Park …
Number of citations: 2 onlinelibrary.wiley.com
VP ARYA - 1972 - pascal-francis.inist.fr
SYNTHESIS OF NEW HETEROCYCLES. VIII. SYNTHESIS OF 3-AZABICYCLO-(4.2.1) NONANE AND CONDENSED 1,4-METHANOCYCLOHEPTANE DERIVATIVES FROM …
Number of citations: 0 pascal-francis.inist.fr
CH Kim - 1983 - search.proquest.com
A series of 6-phenyl-, 6-(3-methoxyphenyl)-, and 6-(3-hydroxyphenyl)-2-azabicyclo {4.2. 1} nonanes was synthesized by a sequence involving alkylation of an appropriate 2-…
Number of citations: 0 search.proquest.com
M MAY - academia.edu
VI and cholinomimetic activity of two bicyclic compounds (I1 and 111) which are related to cis-2-methyl-4-dimethylaminomethyl-1, 3-dioxolane methiodide (IV) whose high muscarinic …
Number of citations: 2 www.academia.edu
PH Mazzocchi, T Halchak… - The Journal of Organic …, 1976 - ACS Publications
The photochemical ring expansion of exo-3-aza-4-ketobenzotricyclo [4.2. 1.02, 5] non-7-ene (1) in thepresence of methanol to exo-2-methoxy-3-aza-4-keto-7, 8-benzobicyclo [4.2. 1] …
Number of citations: 9 pubs.acs.org
EW Kordoski - 1982 - search.proquest.com
The 1, 2, 3, 4, 5, 6-hexahydro-1, 6-methano-3-benzazocine system, which is a structural analog of the 6, 7-benzomorphan system, shows significant activity as a CNS (central nervous …
Number of citations: 2 search.proquest.com
AG Meyer, AC Bissember, C Hyland, JA Smith… - Progress in Heterocyclic …, 2017 - Elsevier
New synthetic methods to prepare seven-membered heterocyclic compounds containing one or more of the heteroatoms N, O, or S are covered. Aromatic systems containing at least …
Number of citations: 6 www.sciencedirect.com
LD Wise, GC Morrison, K Egan… - Journal of Medicinal …, 1974 - ACS Publications
Results (Table I). Relaxation of the membrane was observed with 2 (10 and 30 mg/kg) and 3 (10 mg/kg) and persisted up to 54 hr with the large dose of 2. By compari-son, a greater …
Number of citations: 6 pubs.acs.org
JL Chir, PJ Wu, W Zou, M Bhasin, WF Juang… - Carbohydrate …, 2009 - Elsevier
Bicyclic iminosugar derivatives with an ether bridge bearing different substituents on C-2 and the nitrogen atom have been synthesized from a C-glycoside bearing an isopropylidene …
Number of citations: 7 www.sciencedirect.com

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